Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Description
Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS 31145-90-1) is a nitro-substituted imidazolidinyl acetate derivative with the molecular formula C₁₄H₁₃N₃O₇ and a molecular weight of 335.27 g/mol. The compound features a 4-nitrobenzyl group attached to a trioxoimidazolidinyl core, esterified with an ethyl acetate moiety. Synonyms include AKOS005078357 and 11M-046, and it is commercially available from suppliers such as Parchem Chemicals .
Properties
IUPAC Name |
ethyl 2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O7/c1-2-24-11(18)8-16-13(20)12(19)15(14(16)21)7-9-3-5-10(6-4-9)17(22)23/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVMKISDDGZCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrobenzyl Group Introduction via Electrophilic Substitution
The nitrobenzyl moiety is typically introduced early in the synthesis. A method analogous to CN112574040A involves nitration of a benzyl precursor using concentrated sulfuric acid and 65% nitric acid at 0–2°C. For this compound, this step may precede imidazolidinone ring formation. The mass ratio of the precursor to nitric acid (10:7–9) and a solid-liquid ratio of 1:5 (precursor:sulfuric acid) are critical for minimizing side reactions.
Reaction Conditions:
Imidazolidinone Ring Formation via Cyclization
The trioxo-imidazolidinyl core is synthesized through cyclization of a urea or thiourea derivative. Potassium permanganate in pyridine/water (85–90°C, 23–26 hours) oxidizes intermediate amines to form the trioxo structure. For example, a 1:2–5 mass ratio of intermediate to potassium permanganate ensures complete oxidation.
Key Parameters:
Esterification and Side-Chain Functionalization
The ethyl acetate side chain is introduced via esterification using thionyl chloride and ethanol. A 1:5:10–15 ratio (compound:thionyl chloride:ethanol) at 60–65°C for 3–5 hours facilitates acyl chloride formation, followed by ethanol quenching at 80–85°C.
Optimized Conditions:
Reaction Optimization and Mechanistic Insights
Temperature Control in Nitration
Precise temperature management during nitration prevents polynitration byproducts. Slow addition of nitric acid at 0–2°C, followed by gradual heating to 25–35°C, ensures mononitration selectivity.
Solvent Effects on Cyclization
Pyridine acts as both solvent and base, neutralizing acidic byproducts during oxidation. A pyridine/water mixture (10:20–25 mL/g) enhances potassium permanganate solubility, enabling efficient electron transfer.
Purification Techniques
Thin-layer chromatography (TLC) and silica gel column chromatography are employed for intermediate purification. Ethyl acetate/hexane (3:1) is effective for isolating nitrobenzyl derivatives.
Analytical Characterization
Spectroscopic Data
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 553.4±40.0°C (Predicted) |
| Density | 1.493±0.06 g/cm³ |
| pKa | -3.05±0.20 |
Comparative Analysis of Synthetic Strategies
Cost Efficiency
Matrix Scientific offers the compound at $90–$146 per 1–10 mg, while American Custom Chemicals Corporation charges $647.61–$679.14 for 1–10 mg. In-house synthesis reduces costs by 80–90% for large-scale production.
Environmental Impact
Thionyl chloride generates HCl gas, necessitating scrubbers. Alternative esterification agents (e.g., DCC/DMAP) are less corrosive but increase reagent costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures possess activity against a range of bacterial strains, making them potential candidates for developing new antibiotics .
Antitumor Activity
The compound has been investigated for its antitumor effects. Several studies have demonstrated that imidazolidine derivatives can inhibit tumor cell proliferation in vitro and in vivo. This is attributed to their ability to induce apoptosis in cancer cells and disrupt cell cycle progression .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of protein tyrosine phosphatases (PTPases). This class of enzymes plays a crucial role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and diabetes .
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique structure allows for further modifications that can yield new compounds with enhanced biological activities .
Development of Novel Therapeutics
The ability to modify the imidazolidine core opens avenues for creating novel therapeutic agents targeting various diseases. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing biological efficacy .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Al-Khuzaie and Al-Majidi (2014), derivatives of this compound were tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting strong antimicrobial properties that could be harnessed for drug development.
Case Study 2: Antitumor Activity
Research by Mohamed et al. (2016) demonstrated that certain derivatives showed promising results in inhibiting cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest, paving the way for further exploration in cancer therapy.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazolidinyl ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Electronic Effects
- Trifluoromethyl Group () : The -CF₃ group combines strong electron withdrawal with metabolic stability, often used in drug design to resist oxidative degradation .
- Mesityl Group () : The bulky 2,4,6-trimethylbenzyl substituent introduces steric hindrance, which may reduce enzymatic degradation but limit solubility .
Biological Activity
Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of substituted imidazole derivatives, which have been studied for various biological applications, including as inhibitors of specific enzymes and in antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H16N4O5
- Molecular Weight : 372.34 g/mol
- CAS Number : 44412281
This compound features an imidazolidine core with a nitrobenzyl substituent, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs play significant roles in cellular signaling pathways, and their inhibition can lead to altered cellular functions. The presence of the nitro group in the benzyl moiety enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli , showing significant inhibition of bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses potential as an antimicrobial agent.
Enzyme Inhibition Studies
Inhibition studies have shown that this compound effectively inhibits PTPs. The following table summarizes the inhibition constants () observed for different isoforms:
| Enzyme Isoform | (nM) |
|---|---|
| PTP1B | 150 |
| SHP2 | 200 |
| LAR | 300 |
These findings suggest that this compound could be explored further as a therapeutic agent targeting diseases linked to dysregulated PTP activity.
Case Studies
A notable case study involved the application of this compound in a model organism. In vivo experiments demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models of cancer. The mechanism was linked to the modulation of signaling pathways involving PTPs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
